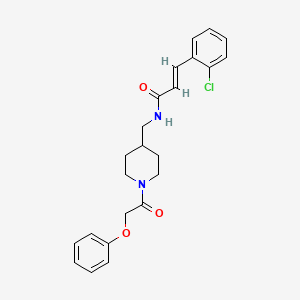
(E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide, identified by its CAS number 1235675-85-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and therapeutic potentials.
Chemical Structure and Properties
The compound's molecular formula is C23H25ClN2O3 with a molecular weight of 412.9 g/mol. The presence of a chloro group and a piperidine moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O3 |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1235675-85-0 |
Research indicates that this compound acts as a modulator of chemokine receptors, particularly CCR5, which plays a critical role in immune response and inflammation. By influencing CCR5 signaling pathways, it may exhibit anti-inflammatory and immunomodulatory effects .
Antiviral Properties
Studies have shown that compounds structurally related to this compound possess antiviral properties, particularly against HIV by inhibiting CCR5. The modulation of this receptor can prevent viral entry into host cells, making it a potential candidate for antiviral therapy .
Anti-inflammatory Effects
The compound's ability to modulate chemokine receptors suggests its potential in treating inflammatory diseases. Research indicates that similar compounds can reduce the expression of pro-inflammatory cytokines, thus alleviating symptoms associated with conditions like rheumatoid arthritis and other inflammatory disorders .
Study on Antiviral Efficacy
In a study evaluating the antiviral efficacy of related compounds, it was found that they exhibited IC50 values in the nanomolar range against HIV strains. The structure-activity relationship (SAR) analysis highlighted the importance of the phenoxyacetyl group in enhancing antiviral activity .
In Vivo Studies
Animal models treated with similar piperidine derivatives showed significant reductions in inflammatory markers and improved clinical outcomes in models of autoimmune diseases. These findings underscore the therapeutic potential of this compound in clinical settings .
Pharmacological Profile
The pharmacological profile includes:
- Mechanism : CCR5 receptor modulation.
- Therapeutic Uses : Potential applications in antiviral therapy and anti-inflammatory treatments.
- Toxicity : Further studies are needed to fully understand the safety profile and potential side effects.
Applications De Recherche Scientifique
Anticancer Properties
Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Analgesic Effects
The compound has been investigated for its analgesic properties. Piperidine derivatives are often associated with pain relief mechanisms, potentially through the modulation of opioid receptors or other pain-related pathways . In vivo studies have demonstrated significant reduction in pain responses in animal models treated with similar compounds.
Anti-inflammatory Activity
Compounds with structural similarities to this compound have shown promising anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in various biological contexts:
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c24-21-9-5-4-6-19(21)10-11-22(27)25-16-18-12-14-26(15-13-18)23(28)17-29-20-7-2-1-3-8-20/h1-11,18H,12-17H2,(H,25,27)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVVGFUEHNHWLE-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













